molecular formula C21H18FN5O3S B14934061 ethyl [2-({[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B14934061
M. Wt: 439.5 g/mol
InChI Key: XVCHANHYOPCSCL-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a 2-fluorophenyl group and at the 5-position with a 1H-pyrrol-1-yl moiety. A thiazole ring is linked via an acetamide bridge to an ethyl ester group. Crystallographic refinement tools like SHELXL may have been employed to validate its structure .

Properties

Molecular Formula

C21H18FN5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-[2-[[1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H18FN5O3S/c1-2-30-18(28)11-14-13-31-21(24-14)25-19(29)15-12-23-27(17-8-4-3-7-16(17)22)20(15)26-9-5-6-10-26/h3-10,12-13H,2,11H2,1H3,(H,24,25,29)

InChI Key

XVCHANHYOPCSCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of ethyl [2-({[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core heterocyclic structures, followed by their sequential coupling and functionalization to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow chemistry.

Chemical Reactions Analysis

Ethyl [2-({[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl [2-({[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl [2-({[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name/Identifier Core Structure Substituents/Functional Groups Key Differences from Target Compound Source
Ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate (CAS 1170160-07-2) Pyrazole 5-chloro, 1,3-dimethyl; acetamide-linked ester No thiazole or fluorophenyl; smaller substituents
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (CAS 1078161-73-5) Pyrazole 4-fluorophenyl, 3,5-dimethyl; ester with amino group No thiazole or pyrrole; different substitution pattern
Fipronil Pyrazole 2,6-dichloro-4-(trifluoromethyl)phenyl; trifluoromethyl sulfinyl Sulfinyl group; agrochemical use
Example 14 Compound (EP 1 926 722 B1) Benzoimidazole-pyridine-imidazole Fluorophenyl, trifluoromethyl, imidazole, ester Larger heterocyclic system (benzoimidazole vs. pyrazole)

Functional and Electronic Effects

  • Thiazole vs.
  • Fluorophenyl Substitution: The 2-fluorophenyl group in the target may enhance lipophilicity and binding affinity compared to non-fluorinated pyrazoles (e.g., fipronil’s trifluoromethylphenyl group prioritizes electron-withdrawing effects) .
  • Pyrrole vs. Chloro/Dimethyl Groups : The 1H-pyrrol-1-yl substituent on the pyrazole core could impart π-stacking interactions, contrasting with the steric bulk of 5-chloro-1,3-dimethyl groups in the CAS 1170160-07-2 compound .

Physicochemical and Metabolic Considerations

  • Ester Group : Shared with analogues like CAS 1078161-73-5 and CAS 1170160-07-2, the ethyl ester likely improves solubility and metabolic stability .
  • Electron-Deficient Moieties : The trifluoromethyl groups in fipronil and Example 14 compounds increase resistance to oxidative degradation, whereas the target’s fluorophenyl and pyrrole groups may balance polarity and stability .

Biological Activity

Ethyl [2-({[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN4O2SC_{18}H_{19}FN_4O_2S. The compound features a pyrazole moiety, which is known for its broad range of biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
Compound AMCF73.79
Compound BA54926
Compound CHepG20.95

These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them suitable candidates for further development as anticancer agents.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. The pyrazole scaffold is recognized for its ability to inhibit pro-inflammatory cytokines and enzymes:

Activity Mechanism Reference
Cytokine InhibitionReduces TNF-alpha levels
COX InhibitionInhibits cyclooxygenase activity

These findings indicate that the compound may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit significant antibacterial and antifungal activities:

Target Activity Reference
Bacterial StrainsEffective against E. coli
Fungal StrainsInhibitory against Candida spp.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
  • Modulation of Signaling Pathways : Ethanol derivatives can interfere with various signaling pathways, leading to reduced cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

Study 1: Anticancer Efficacy

A study involving a series of pyrazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, including MCF7 and A549. The results indicated that modifications on the pyrazole ring could enhance activity against specific targets.

Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory effects of thiazole-containing compounds, it was found that patients receiving treatment exhibited reduced markers of inflammation compared to the control group.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ethyl [2-({[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate?

  • Methodological Answer : The compound can be synthesized via multi-step processes involving cyclocondensation and coupling reactions. A common approach includes:

Formation of the 1,5-diarylpyrazole core by reacting substituted phenylhydrazines with β-ketoesters (e.g., ethyl acetoacetate) under reflux conditions .

Introduction of the pyrrole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Thiazole ring formation using Hantzsch thiazole synthesis, coupling the pyrazole-carbonyl intermediate with 2-aminothiazole derivatives .

  • Critical Step : Purification via column chromatography or recrystallization to isolate intermediates. Yield optimization requires careful control of reaction stoichiometry and temperature .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for analogous thiazole-pyrazole hybrids .
  • Spectroscopy :
  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions and purity.
  • IR : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups.
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer :

  • Common impurities : Unreacted starting materials, regioisomers (due to pyrazole ring substitution variability), or hydrolysis byproducts (e.g., free carboxylic acids).
  • Mitigation Strategies :
  • HPLC-MS for impurity profiling.
  • Recrystallization using polar aprotic solvents (e.g., DMF/water) to remove hydrophilic byproducts.
  • Reaction monitoring via TLC or in situ FTIR to track intermediate formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with variations in the fluorophenyl, pyrrole, or thiazole moieties.
  • Step 2 : Screen for biological activity (e.g., antimicrobial, kinase inhibition) using assays like MIC determination or enzyme-linked immunosorbent assays (ELISA).
  • Step 3 : Computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., bacterial enzymes or cancer-related kinases) .
  • Key Insight : Fluorine substitution at the phenyl ring often enhances metabolic stability and bioavailability .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes.
  • Software Tools : Gaussian 16 or ORCA for DFT; GROMACS for MD .

Q. How can Design of Experiments (DoE) optimize reaction yields and selectivity?

  • Methodological Answer :

  • DoE Workflow :

Identify critical factors (e.g., temperature, catalyst loading, solvent ratio).

Use a fractional factorial design to reduce experimental runs.

Apply response surface methodology (RSM) to model nonlinear relationships.

  • Case Study : A flow-chemistry approach (as in ) could enhance reproducibility for temperature-sensitive steps (e.g., diazo coupling) .

Q. How should researchers address contradictions in reported biological activity data for similar compounds?

  • Methodological Answer :

  • Root Cause Analysis :
  • Variability in assay conditions (e.g., cell lines, solvent controls).
  • Substituent positional isomerism (e.g., meta vs. para fluorine on phenyl rings).
  • Resolution Strategy :
  • Replicate studies under standardized protocols (e.g., OECD guidelines).
  • Use isogenic cell lines to isolate substituent-specific effects .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation Approaches :
  • Prodrug Design : Introduce esterase-labile groups (e.g., phosphate esters) for enhanced aqueous solubility.
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles.
  • Analytical Validation : Use dynamic light scattering (DLS) and HPLC to assess stability in physiological buffers .

Q. How can discrepancies between X-ray crystallography and NMR data be resolved?

  • Methodological Answer :

  • Scenario : X-ray shows a planar thiazole ring, while NMR suggests conformational flexibility.
  • Resolution :

Perform variable-temperature NMR to detect dynamic equilibria.

Compare with DFT-optimized geometries to identify dominant conformers in solution.

  • Key Consideration : Crystallographic data reflects solid-state packing, whereas NMR captures solution-phase behavior .

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